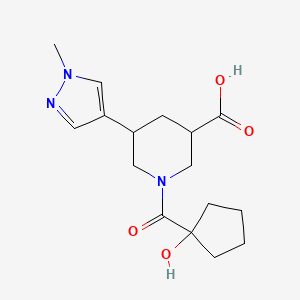![molecular formula C16H22F2N2O2S B7438847 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide](/img/structure/B7438847.png)
3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a sulfonamide-based molecule that has shown promising results in various studies related to medicinal chemistry.
Scientific Research Applications
The 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide has shown potential applications in various fields of medicinal chemistry. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anticonvulsant activity and has shown potential in treating epilepsy. Additionally, this compound has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to work by modulating the activity of certain neurotransmitters in the brain, which can help in treating epilepsy and neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the activity of certain neurotransmitters in the brain, which can help in treating epilepsy and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide in lab experiments are that it is a relatively stable compound and can be easily synthesized. However, the limitations are that its mechanism of action is not fully understood, and more research is needed to determine its full potential in treating various diseases.
Future Directions
There are several future directions for the research of 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide. One direction is to study its potential applications in treating other types of cancer. Another direction is to study its potential applications in treating other neurological disorders such as multiple sclerosis. Additionally, more research is needed to determine its full mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for this compound is also an area of future research.
Conclusion:
In conclusion, this compound is a sulfonamide-based compound that has shown promising results in various studies related to medicinal chemistry. Its potential applications in treating cancer, epilepsy, and neurodegenerative diseases make it a compound of significant interest in the scientific community. However, more research is needed to determine its full potential and mechanism of action.
Synthesis Methods
The synthesis of 3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide involves several steps. The first step involves the reaction of 3,3-difluorocyclobutanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(1-phenylethyl)pyrrolidine to form the corresponding amide. The amide is then treated with sulfonamide to form the final product.
properties
IUPAC Name |
3,3-difluoro-N-[1-(1-phenylethyl)pyrrolidin-3-yl]cyclobutane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2S/c1-12(13-5-3-2-4-6-13)20-8-7-14(11-20)19-23(21,22)15-9-16(17,18)10-15/h2-6,12,14-15,19H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZBEXVVPVNWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)NS(=O)(=O)C3CC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(3S,4S)-4-methoxyoxolan-3-yl]carbamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7438774.png)
![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)

![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-[1-(2,3-dihydro-1-benzofuran-2-yl)ethyl]-2-(2,6-dioxopiperidin-4-yl)-N-methylacetamide](/img/structure/B7438805.png)
![N-[3-(1H-imidazol-2-yl)cyclobutyl]-3-piperidin-1-ylaniline](/img/structure/B7438813.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)
![[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)

![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)